molecular formula C14H8F4O2 B1341143 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid CAS No. 926200-33-1

5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid

Cat. No.: B1341143
CAS No.: 926200-33-1
M. Wt: 284.2 g/mol
InChI Key: WRUQSRMFAFFBOQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is a high-purity fluorinated aromatic carboxylic acid intended for research and development purposes exclusively. This compound is part of the valuable class of fluorinated building blocks, which are crucial in modern chemical synthesis for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries . The incorporation of fluorine and the trifluoromethyl group can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity, making such derivatives key in the quest for new bioactive compounds . As a bifunctional molecule featuring both a carboxylic acid and a polyfluorinated aromatic system, it serves as a versatile intermediate. Researchers can leverage the carboxylic acid group for amide coupling or esterification reactions, while the fluorinated biphenyl core can be used in metal-catalyzed cross-coupling reactions to create diverse chemical libraries. While the specific biological profile of this exact compound requires further investigation, structurally related benzoic acid derivatives are widely studied as non-steroidal anti-inflammatory agents and ion channel modulators . For example, flufenamic acid, a well-known anthranilic acid derivative, demonstrates how the trifluoromethylphenyl motif is utilized in pharmacologically active molecules . Please note that the specific applications and mechanisms of action for 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid are derived from its structural class and should be confirmed through dedicated research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care, using personal protective equipment and operating in a well-ventilated environment, in line with general safety guidelines for handling laboratory chemicals .

Properties

IUPAC Name

5-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-10-4-5-11(12(7-10)13(19)20)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUQSRMFAFFBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588058
Record name 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926200-33-1
Record name 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis typically starts from commercially available fluorinated benzoic acid derivatives or halogenated aromatic precursors, followed by:

  • Formation of acid chlorides via reaction with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).
  • Subsequent esterification or coupling reactions to introduce the trifluoromethyl-substituted phenyl group.
  • Hydrolysis or oxidation steps to yield the target benzoic acid.

This approach is supported by procedures involving acid chloride intermediates and controlled reaction conditions to maintain the integrity of fluorinated substituents.

Detailed Stepwise Preparation

Step Reaction Type Reagents & Conditions Outcome Notes
1 Acid chloride formation 2-Trifluoromethyl-4-fluorobenzoic acid + oxalyl chloride + catalytic DMF in dichloromethane at 0–20 °C for 30 min Formation of 4-fluoro-2-(trifluoromethyl)benzoyl chloride Controlled temperature prevents decomposition; DMF catalyzes acyl chloride formation
2 Esterification Acid chloride + acetonitrile + pyridine + dropwise 2-propanol at room temperature for 30 min Isopropyl 4-fluoro-2-(trifluoromethyl)benzoate Pyridine acts as base scavenger; mild conditions preserve fluorine substituents
3 Work-up and purification Liquid-liquid extraction with toluene and water, acid wash with 3 M HCl, brine wash, solvent evaporation Pure ester intermediate with ~91.5% yield Efficient extraction and washing ensure high purity
4 Hydrolysis or further functionalization Hydrolysis of ester or oxidation of aldehyde intermediates to carboxylic acid Target 5-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid Conditions optimized to avoid defluorination or side reactions

Alternative Synthetic Strategies

  • Grignard Reaction Approach:
    Preparation of halogenated benzoic acid derivatives can involve formation of aryl magnesium halides (Grignard reagents) from halogenated precursors, followed by carboxylation with carbon dioxide under low temperatures (-78 °C to -50 °C) in tetrahydrofuran solvent. Acidification and extraction yield the benzoic acid product.

  • Electrophilic Aromatic Substitution and Catalysis:
    Lewis acid catalysts can be employed to enhance electrophilic substitution efficiency on fluorinated aromatic rings, facilitating the introduction of trifluoromethyl groups or other substituents.

Research Findings and Data

Yield and Purity

  • The ester intermediate (isopropyl 4-fluoro-2-(trifluoromethyl)benzoate) was obtained in a high yield of 91.5% under mild conditions, indicating the robustness of the acid chloride formation and esterification steps.

Spectroscopic Characterization

  • [^1H NMR (CDCl3)](pplx://action/followup):
    Signals consistent with aromatic protons and isopropyl ester groups confirm the structure of intermediates.

  • FTIR and GC-MS:
    Characteristic absorption bands for aromatic C-H, C=O stretching, and C-F bonds are observed, confirming the presence of fluorinated benzoic acid derivatives.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-Trifluoromethyl-4-fluorobenzoic acid or halogenated aromatic precursors
Key Reagents Oxalyl chloride, DMF (catalyst), pyridine, 2-propanol, acetonitrile
Solvents Dichloromethane, toluene, tetrahydrofuran (for Grignard)
Temperature Range 0–20 °C for acid chloride formation; room temperature for esterification; -78 °C to -50 °C for Grignard carboxylation
Yield Up to 91.5% for ester intermediate
Purification Liquid-liquid extraction, acid/base washes, solvent evaporation
Analytical Techniques ^1H NMR, FTIR, GC-MS

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Serves as a precursor in the development of pharmaceuticals with enhanced lipophilicity and binding affinity.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Positioning

The table below highlights key structural differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Substituent Positions Functional Group
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid 654-99-9 C₁₄H₈F₄O₂ 5-F on benzoic acid; 3-CF₃ on phenyl at C2 Carboxylic acid
3-Fluoro-5-(trifluoromethyl)benzoic acid 161622-05-5 C₈H₄F₄O₂ 3-F; 5-CF₃ on benzoic acid Carboxylic acid
2-(Trifluoromethyl)benzoic acid 433-97-6 C₈H₅F₃O₂ 2-CF₃ on benzoic acid Carboxylic acid
4-Fluoro-2-(trifluoromethyl)benzoic acid 5292-42-2 C₈H₄F₄O₂ 4-F; 2-CF₃ on benzoic acid Carboxylic acid
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid 916420-43-4 C₁₀H₈F₄O₂ 5-F; 2-CF₃ on phenyl; propionic acid chain Carboxylic acid
3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide 54-PC6299 C₁₁H₉F₃NO₂ 3-CF₃ on phenyl; ketone and amide groups Amide

Key Observations :

  • Substituent Positions : The position of fluorine and trifluoromethyl groups significantly impacts electronic properties. For example, 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) has a meta-fluoro and para-CF₃ arrangement, reducing steric hindrance compared to the target compound’s ortho-CF₃ phenyl substitution .
  • Functional Groups : Amide or ester derivatives (e.g., 3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media .

Physicochemical Properties

Table: Comparative Physicochemical Data
Compound Name Exact Mass (Da) LogP (Predicted) Water Solubility (mg/mL) pKa (Carboxylic Acid)
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid 316.04 3.8 0.12 2.9
2-(Trifluoromethyl)benzoic acid 190.02 2.5 0.45 2.6
4-Fluoro-2-(trifluoromethyl)benzoic acid 226.02 3.2 0.21 2.8
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid 252.06 3.5 0.18 4.1

Analysis :

  • LogP : The target compound’s higher LogP (3.8 vs. 2.5 for 2-(trifluoromethyl)benzoic acid) reflects increased hydrophobicity due to the bulky 3-CF₃ phenyl group .
  • Acidity : The pKa of the carboxylic acid group varies with substituent electron-withdrawing effects. The target compound’s pKa (2.9) is slightly higher than 2-(trifluoromethyl)benzoic acid (2.6), likely due to reduced inductive effects from the distal CF₃ group .

Biological Activity

5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

  • Chemical Formula : C14H8F4O2
  • Molecular Weight : 284.21 g/mol
  • CAS Number : 161622-05-5

This compound features a fluorine atom and a trifluoromethyl group, which are known to enhance lipophilicity and biological activity.

Synthesis

The synthesis of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid typically involves several steps, including the introduction of fluorine substituents and the formation of the benzoic acid moiety. The general synthetic route can be summarized as follows:

  • Starting Materials : Appropriate benzoic acid derivatives.
  • Fluorination : Utilization of fluorinating agents to introduce fluorine and trifluoromethyl groups.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Antimicrobial Properties

Research indicates that 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and other pathogens, highlighting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1 - 2
Enterococcus faecalis1
Bacillus subtilis1 - 4

The presence of hydrophobic trifluoromethyl substituents enhances the compound's ability to penetrate bacterial membranes, contributing to its effectiveness against drug-resistant strains .

The mechanism by which 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid exerts its biological effects involves interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, disrupting essential biochemical pathways.
  • Biofilm Disruption : It has demonstrated efficacy in eradicating biofilms formed by resistant bacteria, with minimum biofilm eradication concentration (MBEC) values indicating strong antibiofilm properties .

Case Studies

  • Antibacterial Efficacy Against MRSA :
    A recent study evaluated the antibacterial activity of various fluorinated compounds, including 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid. The results showed that this compound had potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .
  • Inhibition of Drug-Resistant Strains :
    In an investigation focusing on drug-resistant bacterial strains, this compound exhibited significant growth inhibition, suggesting it could be a candidate for developing new therapeutic agents against resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and cross-coupling strategies. For example:

  • Step 1: Fluorination of a precursor benzoic acid derivative using agents like KF or Selectfluor™ under controlled conditions to introduce the fluorine atom.
  • Step 2: Suzuki-Miyaura coupling with a 3-(trifluoromethyl)phenylboronic acid to attach the trifluoromethylphenyl group to the aromatic ring.
  • Final step: Hydrolysis of ester intermediates to yield the free carboxylic acid. Challenges include managing steric hindrance from the trifluoromethyl group and optimizing reaction temperatures to avoid decomposition .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and fluorine integration.
  • HPLC: To assess purity (>98% is typical for research-grade material).
  • Mass Spectrometry (HRMS): For molecular weight confirmation (theoretical MW: 284.19 g/mol).
  • X-ray Crystallography: If single crystals are obtainable, this provides definitive structural elucidation .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions (pH >8) due to the deprotonated carboxylic acid group. In aqueous buffers (pH <5), precipitation may occur. Researchers should pre-dissolve the compound in DMSO for biological assays to ensure homogeneity .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in synthesis?

  • Steric Effects: The bulky trifluoromethyl group at the 3-position of the phenyl ring can hinder cross-coupling reactions, necessitating catalysts like Pd(PPh3_3)4_4 and elevated temperatures.
  • Electronic Effects: The electron-withdrawing nature of fluorine and trifluoromethyl groups reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability toward oxidation. Computational studies (DFT) can predict reactive sites for further functionalization .

Q. What strategies can mitigate low yields in Suzuki-Miyaura coupling steps during synthesis?

  • Catalyst Optimization: Use PdCl2_2(dppf) with ligand additives to enhance coupling efficiency.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 80°C for 2 hours under microwave irradiation).
  • Purification: Column chromatography with hexane/ethyl acetate gradients removes unreacted boronic acid derivatives .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Purity Verification: Re-analyze compound purity via HPLC; impurities >2% can skew results.
  • Assay Conditions: Standardize buffer pH, temperature, and solvent concentration (e.g., DMSO <0.1% in cell-based assays).
  • Structural Analog Comparison: Test analogs like 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 141179-72-8) to isolate substituent-specific effects .

Q. What is the role of fluorine atoms in modulating interactions with biological targets?

Fluorine’s high electronegativity enhances binding affinity to enzymes/receptors via dipole interactions and hydrogen bonding. For example:

  • Enzyme Inhibition: Fluorine at the 5-position may block active-site nucleophiles in serine hydrolases.
  • Membrane Permeability: The trifluoromethyl group increases lipophilicity, improving cellular uptake. Isothermal titration calorimetry (ITC) can quantify binding thermodynamics .

Methodological Considerations

Q. How should this compound be stored to ensure long-term stability?

  • Storage Conditions: -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen).
  • Stability Monitoring: Conduct periodic NMR/HPLC checks; degradation manifests as new peaks near δ 7.5–8.5 ppm (aryl proton shifts) .

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